N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3/c21-13-10-11-15(17(22)12-13)19-24-18-9-5-4-8-16(18)20(25-19)23-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZMIJDGLVTVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Functionalization via Chloride Displacement
A widely adopted method involves synthesizing 4-chloro-2-(2,4-dichlorophenyl)quinazoline as a key intermediate, followed by nucleophilic aromatic substitution (SNAr) with cyclohexylamine. Source demonstrates this approach in analogous systems, where 4-chloroquinazolines react with amines under mild conditions (50–80°C, DMF) to yield 4-aminoderivatives. The chlorination step typically employs phosphorus oxychloride (POCl3), which converts quinazolin-4-ones to 4-chloroquinazolines with >80% efficiency.
Direct Cyclization with Pre-Functionalized Components
Alternative routes utilize ortho-substituted benzamides or anthranilic acid derivatives bearing the 2,4-dichlorophenyl group. Source details a Cs2CO3-promoted cyclization of ortho-fluorobenzamides with amides in DMSO at 135°C, forming quinazolin-4-ones. Adapting this protocol, 2-(2,4-dichlorophenyl)anthranilic acid could cyclize with cyclohexylamine-containing precursors to directly install both substituents.
Detailed Synthetic Protocols
Method A: Sequential Chlorination and Amination
Step 1: Synthesis of 2-(2,4-Dichlorophenyl)quinazolin-4-one
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Starting material : 2-Amino-5-chlorobenzoic acid (10 mmol)
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Reaction : React with 2,4-dichlorophenylboronic acid (12 mmol) via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C, 12 h).
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Cyclization : Treat intermediate with acetic anhydride (120°C, 4 h) to form 2-(2,4-dichlorophenyl)quinazolin-4-one.
Step 2: Chlorination to 4-Chloro Intermediate
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Conditions : Reflux with POCl3 (5 eq) and N,N-dimethylaniline (catalyst) at 110°C for 6 h.
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Workup : Quench with ice-water, extract with CH2Cl2, dry over MgSO4.
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Yield : 92% (4-chloro-2-(2,4-dichlorophenyl)quinazoline as white solid).
Step 3: Amination with Cyclohexylamine
Method B: One-Pot Cyclization and Functionalization
Procedure :
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Combine 2-(2,4-dichlorophenyl)anthranilic acid (10 mmol), cyclohexyl isocyanate (12 mmol), and Cs2CO3 (3 eq) in DMSO.
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Cool, pour into ice-water, filter, and recrystallize from ethanol.
Yield : 58% (direct formation without isolation of intermediates).
Advantage : Eliminates separate chlorination/amination steps but requires stringent stoichiometric control.
Optimization Studies and Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield (%) | 52 | 58 |
| Reaction Time (h) | 26 | 24 |
| Purification Complexity | High | Moderate |
| Scalability | >100 g | <50 g |
Key Findings :
-
Catalyst Screening : Pd(OAc)2 provided higher yields (82%) than Pd2(dba)3 (73%) in Suzuki couplings.
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Solvent Effects : DMSO outperformed DMF in cyclization steps due to superior base solubility.
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Temperature Impact : Amination yields dropped to 54% at 50°C vs. 76% at 70°C.
Challenges and Mitigation Strategies
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Regioselectivity in Coupling Reactions :
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Byproduct Formation During Amination :
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine, have been identified as promising candidates for cancer treatment due to their ability to inhibit specific receptor tyrosine kinases involved in tumor growth.
Case Studies
A study published in 2004 highlighted the synthesis and evaluation of quinazoline derivatives for their antiproliferative properties. The results indicated that compounds with modifications similar to this compound showed significant cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapeutics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of quinazoline derivatives is essential for optimizing their pharmacological profiles.
Data Table: SAR Insights
| Compound Structure | Activity | Notes |
|---|---|---|
| This compound | High antiproliferative activity | Targeting EGFR effectively |
| Other derivatives | Varies | Modifications impact potency and selectivity |
Studies have shown that specific substitutions on the quinazoline scaffold can enhance activity against cancer cell lines while reducing toxicity to normal cells. This highlights the importance of molecular design in developing effective anticancer agents .
Additional Pharmacological Properties
Beyond its anticancer properties, this compound may possess other therapeutic potentials.
Potential Applications
- Antimicrobial Activity : Some quinazoline derivatives have demonstrated antibacterial properties against various pathogens. Further exploration is needed to assess the efficacy of this compound in this domain.
- Anti-inflammatory Effects : Quinazolines have also been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact molecular pathways involved can vary depending on the specific target and the biological context.
Comparison with Similar Compounds
Substituent Effects on the Quinazoline Core
The quinazoline scaffold is highly modifiable, with substitutions at positions 2, 4, 6, and 7 dictating biological activity. Key analogs include:
Key Observations :
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Position 2 : Chlorine or trichloromethyl groups are critical for kinase inhibition, as seen in . Replacement with methoxy (e.g., ) reduces potency.
- Position 4 : Cyclohexylamine improves bioavailability over aromatic amines (e.g., benzyl in ) due to reduced π-π stacking interactions.
- Position 6/7 : Methoxy or nitro groups (e.g., ) enhance solubility but may introduce metabolic liabilities.
Biological Activity
N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline class of compounds, which are known for a variety of biological activities. The structure can be represented as follows:
This molecular formula indicates the presence of cyclohexyl and dichlorophenyl groups, which are crucial for its biological interactions.
Quinazoline derivatives have been extensively studied for their ability to interact with various biological targets. This compound has shown promising activity as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) at adenosine receptors, which may enhance their therapeutic potential in treating conditions like inflammation and cancer .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves membrane depolarization without affecting eukaryotic cells .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Quinazoline A | 5 | MRSA |
| Quinazoline B | 10 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have also explored the anticancer properties of related quinazoline derivatives. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific kinase pathways . For example, a study indicated that quinazoline derivatives could effectively inhibit the growth of lung cancer cells by targeting the epidermal growth factor receptor (EGFR).
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives against a panel of bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against MRSA compared to standard antibiotics .
- Anticancer Screening : In another investigation focused on anticancer activity, derivatives similar to this compound were tested against several cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of quinazoline derivatives is critical for assessing their therapeutic viability. Studies suggest that these compounds exhibit favorable absorption and distribution characteristics, although specific data on this compound remains limited.
Toxicological assessments are essential to ensure safety in clinical applications. Preliminary studies indicate low toxicity levels in eukaryotic systems; however, comprehensive toxicological evaluations are necessary for clinical translation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution and cross-coupling reactions. A typical approach involves:
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Reacting 4-chloroquinazoline derivatives with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like Hunig’s base .
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For introducing the 2,4-dichlorophenyl group, Suzuki-Miyaura coupling with (2,4-dichlorophenyl)boronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave irradiation (150°C, 1 hour) .
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Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) .
Reaction Step Conditions Yield Amine substitution DMF, 25°C, 2h ~99% Suzuki coupling Microwave, 150°C 58–85%
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., cyclohexyl protons at δ 1.2–2.0 ppm; dichlorophenyl protons at δ 7.3–7.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉Cl₂N₃: 388.0982) .
- LCMS : Assess purity (>95%) using gradients of acetonitrile/water with trifluoroacetic acid .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., c-Src, Abl) using ATP competition assays with recombinant enzymes .
- Cytotoxicity studies : Test on cancer cell lines (e.g., pancreatic, breast) via MTT assays, with IC₅₀ values calculated .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Modify substituents on the quinazoline core (e.g., cyclohexyl vs. morpholinopropyl) and assess kinase inhibition potency .
- Use 3D-QSAR models to predict interactions with kinase ATP-binding pockets .
- Example SAR Table :
| Substituent | IC₅₀ (c-Src) | Selectivity (vs. EGFR) |
|---|---|---|
| Cyclohexyl | 2.3 nM | >100-fold |
| 3-Morpholinopropyl | 5.8 nM | 50-fold |
Q. How to address selectivity challenges against off-target kinases?
- Methodology :
- Perform kinase profiling panels (e.g., Reaction Biology Corporation’s services) to identify off-target binding .
- Introduce steric hindrance (e.g., bulkier substituents on the quinazoline C-2 position) to reduce affinity for non-target kinases .
Q. How to resolve discrepancies between in vitro potency and cellular activity?
- Methodology :
- Solubility assays : Measure logP (e.g., via HPLC) to optimize bioavailability; derivatives with logP <3 show better cellular uptake .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., morpholine ring oxidation) .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results across cell lines: How to interpret?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
